molecular formula C8H7FINO B14811469 4-Cyclopropoxy-2-fluoro-6-iodopyridine

4-Cyclopropoxy-2-fluoro-6-iodopyridine

Cat. No.: B14811469
M. Wt: 279.05 g/mol
InChI Key: UWUMRMCENVVJBI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoro-6-iodopyridine is a high-value halogenated pyridine derivative designed for advanced pharmaceutical research and development. Its molecular structure incorporates three critical functional handles: a cyclopropoxy ether, a fluorine atom, and an iodine atom. The iodine substituent serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of complex aryl, heteroaryl, and alkyl groups to the pyridine core . The adjacent fluorine atom is a prime candidate for nucleophilic aromatic substitution (SNAr) with a variety of nitrogen and oxygen nucleophiles, allowing for further structural diversification. The cyclopropoxy group is a common pharmacophore found in many bioactive molecules, which can influence the compound's metabolic stability, lipophilicity, and overall conformational profile. As a versatile For Research Use Only intermediate, this compound is strictly intended for use in laboratory research and is not to be used for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in the synthesis of targeted libraries for screening against various disease pathways, particularly in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoro-6-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2

InChI Key

UWUMRMCENVVJBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)I)F

Origin of Product

United States

Retrosynthetic Strategies and Precursor Synthesis for 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine

Disconnection Approaches for the Pyridine (B92270) Core

The principal disconnections for 4-Cyclopropoxy-2-fluoro-6-iodopyridine involve the C-I, C-F, and C-O bonds corresponding to the iodo, fluoro, and cyclopropoxy substituents, respectively. The order in which these groups are introduced is critical for a successful synthesis. A logical approach often involves starting with a di-substituted pyridine and introducing the remaining functional groups sequentially.

A plausible retrosynthetic pathway begins by disconnecting the cyclopropoxy ether linkage, suggesting a precursor such as 2-fluoro-6-iodopyridin-4-ol or a 4-halopyridine equivalent. Further disconnection of the C-I and C-F bonds leads back to simpler pyridine precursors. The reactivity of the pyridine ring is significantly altered by the presence of halogen atoms; for instance, nucleophilic aromatic substitution is generally favored at the 2- and 4-positions. nih.gov

Strategies for Introduction of Iodine at the 6-Position

The introduction of iodine onto a pyridine ring, particularly at a position ortho to the nitrogen, can be achieved through several methods. The choice of method depends on the nature of the other substituents present on the ring.

Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. A directing group on the pyridine ring guides a strong base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an iodine source like molecular iodine (I₂). For instance, 2-chloro-6-fluoropyridine (B1582542) has been successfully iodinated at the 3-position using TMPMgCl·LiCl followed by iodine. amazonaws.com A similar strategy could be adapted for the 6-position if a suitable directing group is present at the 5-position or if the electronic properties of other substituents favor lithiation at C-6.

Halogen Exchange: A Finkelstein-type reaction can be employed to convert a bromo or chloro substituent at the 6-position to an iodo group. This method is particularly useful for heteroaromatics, although it may require specific catalysts or conditions. rsc.org

Electrophilic Iodination: Direct iodination of the pyridine C-H bond is challenging due to the ring's electron-deficient nature. However, this can be achieved under harsh conditions or by using highly reactive iodinating agents. Reagents such as molecular iodine in the presence of an oxidizing agent or a strong acid can facilitate iodination. nih.govacs.org The regioselectivity can be difficult to control unless the pyridine ring is sufficiently activated by electron-donating groups.

MethodReagentsPositionComments
Directed Ortho-Metalation1. Strong Base (e.g., LDA, TMPMgCl·LiCl) 2. Iodine (I₂)Ortho to directing groupHigh regioselectivity. amazonaws.com
Halogen ExchangeNaI, CuI (catalyst)Position of existing halogenUseful for converting bromo or chloro precursors. rsc.org
Electrophilic IodinationI₂, Oxidizing Agent (e.g., H₂O₂, AgNO₃)Electron-rich positionsGenerally requires activated rings or harsh conditions. nih.govacs.org

Methods for Fluorine Introduction at the 2-Position

Introducing fluorine at the 2-position of the pyridine ring is a common transformation in medicinal chemistry, and several reliable methods are available.

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method for synthesizing 2-fluoropyridines. A precursor with a suitable leaving group at the 2-position, such as chlorine, bromine, or a nitro group, is treated with a fluoride (B91410) source. Cesium fluoride (CsF) in a polar aprotic solvent like DMSO or sulfolane (B150427) is often effective for fluorinating 2,6-dichloropyridines. researchgate.net

Balz-Schiemann Reaction: This classic method involves the diazotization of a 2-aminopyridine (B139424) with a nitrite (B80452) source in the presence of hydrofluoric acid (HF) or its equivalents (e.g., HF-pyridine). The resulting diazonium salt is then thermally decomposed to yield the 2-fluoropyridine (B1216828). acs.org

From Pyridine N-Oxides: Pyridine N-oxides can be activated to generate intermediates that are susceptible to nucleophilic attack by fluoride ions. This method allows for the regioselective conversion of readily available N-oxides into 2-fluoropyridines under mild, metal-free conditions. acs.org

Direct C-H Fluorination: Recent advances have enabled the direct fluorination of C-H bonds. Reagents like silver(II) fluoride (AgF₂) can selectively fluorinate the C-H bond adjacent to the nitrogen in certain substituted pyridines. nih.gov

MethodPrecursorReagentsKey Features
Nucleophilic Aromatic Substitution (SNAr)2-Chloropyridine or 2-BromopyridineKF, CsFWidely applicable, good yields. researchgate.net
Balz-Schiemann Reaction2-AminopyridineNaNO₂, HF-PyridineInvolves potentially unstable diazonium intermediates. acs.org
From Pyridine N-OxidesPyridine N-OxideActivating Agent, Fluoride SourceMild, metal-free conditions. acs.org
C-H FluorinationPyridineAgF₂Site-selective for the position α to nitrogen. nih.gov

Synthetic Routes to Incorporate the Cyclopropoxy Group at the 4-Position

The cyclopropoxy ether can be formed by creating a C-O bond at the 4-position of the pyridine ring. This is typically achieved through nucleophilic substitution on a suitably functionalized pyridine precursor.

Williamson Ether Synthesis: The most direct approach involves the reaction of a 4-hydroxypyridine (B47283) intermediate with a cyclopropyl (B3062369) electrophile. The hydroxyl group is first deprotonated with a base (e.g., NaH, K₂CO₃) to form an alkoxide, which then displaces a leaving group (e.g., bromide, iodide, tosylate) from a cyclopropyl derivative.

Buchwald-Hartwig or Ullmann C-O Coupling: Modern cross-coupling methods provide an alternative route. A 4-halopyridine (chloro, bromo, or iodo) can be coupled with cyclopropanol (B106826) using a palladium or copper catalyst system with a suitable ligand and base. This method offers broad functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently activated by electron-withdrawing groups, a 4-halopyridine can directly react with sodium or potassium cyclopropoxide. The presence of fluoro and iodo groups on the ring would facilitate this type of reaction.

Synthesis of Key Intermediates

Preparation of Fluorinated Pyridine Precursors

The synthesis of fluorinated pyridines often starts from commercially available chlorinated or aminated pyridines.

2,6-Difluoropyridine: This compound is a valuable starting material. It can be prepared from 2,6-dichloropyridine (B45657) via halogen exchange using a fluorinating agent like CsF. researchgate.net

2-Fluoro-4-hydroxypyridine: This intermediate can be synthesized from 2-chloro-3-nitropyridine. The synthesis involves fluorination to get 2-fluoro-3-nitropyridine, followed by reduction of the nitro group to an amine, and finally a diazotization-hydrolysis sequence to introduce the hydroxyl group. guidechem.com Another route involves the oxidation of 3-fluoropyridine-4-boronic acid. chemicalbook.com

6-Chloro-2-fluoro-3-iodopyridine: This trisubstituted pyridine can be prepared from 2-chloro-6-fluoropyridine via directed metalation at the 3-position followed by iodination. amazonaws.com

Synthesis of Iodinated Pyridine Precursors

Iodinated pyridines serve as crucial intermediates, particularly for cross-coupling reactions or for the final target molecule itself.

2,6-Difluoro-4-iodopyridine: This key intermediate can be synthesized from 2,6-difluoropyridine. The process involves a two-step sequence of directed metalation and iodination, first at the 3-position and then at the 4-position, using n-butyllithium and iodine. sn-tin.com

2,3,5,6-Tetrafluoro-4-iodopyridine: This compound is prepared by reacting pentafluoropyridine (B1199360) with sodium iodide in dimethylformamide. rsc.org While more heavily fluorinated than required, its synthesis illustrates the feasibility of introducing iodine onto a perfluorinated pyridine ring via nucleophilic substitution.

A summary of key precursors and their potential starting materials is provided below.

Key IntermediatePotential Starting Material(s)Synthetic Method
2-Fluoro-6-iodopyridin-4-ol2,6-Difluoro-4-iodopyridineNucleophilic substitution of a fluorine with hydroxide.
4-Cyclopropoxy-2-fluoropyridine2-Fluoro-4-chloropyridine, CyclopropanolBuchwald-Hartwig or Ullmann C-O coupling.
2,6-Difluoro-4-iodopyridine2,6-DifluoropyridineDirected metalation followed by iodination. sn-tin.com
2-Fluoro-4-hydroxypyridine3-Fluoropyridine-4-boronic acidOxidation. chemicalbook.com

Derivatization of Cyclopropanol for Cyclopropoxy Introduction

The introduction of the cyclopropoxy group onto the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through the derivatization of cyclopropanol to form a reactive species that can readily undergo nucleophilic substitution. A common and effective method is the conversion of cyclopropanol to its corresponding alkoxide, sodium cyclopropoxide. This is generally accomplished by reacting cyclopropanol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The resulting sodium cyclopropoxide is a potent nucleophile that can displace a suitable leaving group on the pyridine ring, such as a halide (e.g., fluorine or chlorine), to form the desired ether linkage. This reaction is a variation of the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The efficiency of this O-alkylation is influenced by factors such as the reactivity of the leaving group on the pyridine ring, the reaction temperature, and the choice of solvent. For instance, the reaction of an activated halopyridine with an alkoxide is a widely used method for the preparation of alkoxypyridines. semanticscholar.orgnih.gov

Reactant 1Reactant 2BaseSolventProductReaction Type
CyclopropanolPyridine with leaving group at C4NaHTHF/DMF4-Cyclopropoxypyridine derivativeWilliamson Ether Synthesis
4-chloropyridine hydrochlorideAlcoholNaOHDMSO4-alkoxypyridineNucleophilic Aromatic Substitution

This table outlines the general conditions for the derivatization of cyclopropanol and its subsequent reaction to form a cyclopropoxy-substituted pyridine.

Stereochemical Considerations in Cyclopropane (B1198618) Introduction for Analogous Structures

While the target molecule, this compound, is achiral, it is crucial to consider the stereochemical implications when the cyclopropane ring is introduced into more complex, chiral analogues. The formation of the cyclopropane ring itself is often a stereospecific process. This means that the stereochemistry of the starting material, typically an alkene, directly dictates the stereochemistry of the resulting cyclopropane.

A prominent example of a stereospecific cyclopropanation is the Simmons-Smith reaction. In this reaction, a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, reacts with an alkene. The addition of the methylene (B1212753) group occurs in a syn-fashion to the face of the double bond, meaning that substituents that are cis in the alkene will remain cis in the cyclopropane product. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers.

The table below summarizes the stereochemical outcome of a generic cyclopropanation reaction on cis and trans alkenes.

Starting AlkeneReagentProduct Stereochemistry
cis-disubstituted alkeneSimmons-Smith reagentcis-disubstituted cyclopropane
trans-disubstituted alkeneSimmons-Smith reagenttrans-disubstituted cyclopropane

This table illustrates the stereospecificity of the Simmons-Smith cyclopropanation reaction.

In the context of synthesizing analogues of this compound that may contain stereocenters, controlling the stereochemistry during the introduction of the cyclopropane ring is of paramount importance. The choice of the cyclopropanation method and the stereochemistry of the precursor alkene are critical factors that must be carefully considered to obtain the desired stereoisomer.

Advanced Synthetic Methodologies for 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine

Strategies for Carbon-Halogen Bond Formation and Interconversion

The precise installation of halogen atoms on the pyridine (B92270) ring is a critical step in the synthesis of 4-cyclopropoxy-2-fluoro-6-iodopyridine. The electron-deficient nature of the pyridine nucleus presents unique challenges for direct halogenation, often requiring specialized reagents and strategies to achieve the desired regioselectivity.

Regioselective Iodination and Fluorination Reactions

Direct C-H iodination of pyridine derivatives can be achieved through various methods, including radical-based approaches. For instance, a protocol involving the in situ generation of an iodine radical can lead to the iodination of pyridines, often at the C3 and C5 positions. wikipedia.orgyoutube.comwikipedia.org However, for a synthesis targeting a 6-iodo derivative, a more directed approach is often necessary, potentially starting from a pre-functionalized pyridine ring where the iodine can be introduced via a Sandmeyer-type reaction from a corresponding amino group or through a halogen-dance reaction followed by trapping with an iodine electrophile.

The regioselective introduction of a fluorine atom at the 2-position of a pyridine ring is a particularly challenging transformation. A significant advancement in this area is the use of silver(II) fluoride (B91410) (AgF2) for the direct C-H fluorination of pyridines and related nitrogen heterocyles. nih.gov This methodology, developed by Hartwig and coworkers, demonstrates exclusive selectivity for the C-H bond adjacent to the ring nitrogen, providing a direct route to 2-fluoropyridines. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at ambient temperature, and is complete within an hour. nih.govresearchgate.net This high regioselectivity is attributed to a mechanism analogous to the classic Chichibabin amination reaction. pkusz.edu.cn The scope of this reaction is broad, tolerating a variety of functional groups, including other halogens like bromides and chlorides, which remain intact during the fluorination process. pkusz.edu.cnacs.org

Table 1: Regioselective C-H Fluorination of Pyridines with AgF2

Substrate Product Yield (%) Reference
Pyridine 2-Fluoropyridine (B1216828) 85
3-Chloropyridine 2-Fluoro-3-chloropyridine 78 pkusz.edu.cn
3-Phenylpyridine 2-Fluoro-3-phenylpyridine 82

This table is representative of the yields and products achievable with the AgF2 fluorination methodology.

Halogen Exchange Methodologies

Halogen exchange, or Finkelstein-type reactions, provide an alternative route to introduce iodine or fluorine into a pyridine ring that already contains a different halogen. For instance, an iodo group can be installed by treating a bromo- or chloro-pyridine with an iodide salt, often in the presence of a copper catalyst or under photoinduced metal-free conditions. wikipedia.org

Conversely, the introduction of fluorine via halogen exchange (e.g., from a chloro or bromo precursor) is more challenging due to the low nucleophilicity of the fluoride ion and the high bond strength of the C-F bond. However, specialized fluorinating agents and conditions have been developed to facilitate this transformation. Metal-halogen exchange is another powerful tool for interconverting halopyridines. Treatment of a halopyridine with an organolithium reagent, such as n-butyllithium, can generate a lithiated pyridine intermediate. nih.gov This intermediate can then be quenched with an electrophilic halogen source (e.g., I2 for iodination) to install the desired halogen. The regioselectivity of the metalation is often directed by other substituents on the ring.

Introduction of the Cyclopropoxy Group via Nucleophilic Substitution and Other Pathways

The installation of the cyclopropoxy group at the 4-position of the pyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through the formation of an ether linkage.

Etherification Reactions for O-Cyclopropylation

The most direct method for the formation of the cyclopropoxy ether is through a nucleophilic aromatic substitution (SNA) reaction. The pyridine ring is inherently electron-deficient, which activates positions 2 and 4 towards attack by nucleophiles. youtube.comstackexchange.comechemi.comyoutube.comquimicaorganica.org Therefore, a pyridine precursor with a suitable leaving group (such as a halogen) at the 4-position can react with cyclopropanol (B106826) or, more commonly, a cyclopropoxide salt to form the desired ether. The reaction is typically carried out in the presence of a base to deprotonate the cyclopropanol.

For less activated systems, or where milder conditions are required, transition-metal catalyzed C-O cross-coupling reactions are employed. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.orgnih.gov Modern variations of the Ullmann ether synthesis often use soluble copper catalysts with specific ligands, allowing for lower reaction temperatures and broader substrate scope. wikipedia.orgmdpi.com

Table 2: Comparison of Etherification Methods for Aryl Ethers

Reaction Catalyst Typical Conditions Advantages Disadvantages
SNAr None Strong base, polar solvent Simple, no metal catalyst Requires activated substrate, harsh conditions
Ullmann Condensation Copper (I) salts or Cu(0) High temperature, polar solvent Inexpensive catalyst Often requires harsh conditions, stoichiometric copper

This table provides a general comparison of common methods for aryl ether synthesis.

Transition-Metal Catalyzed Cyclopropanation Approaches for Pyridine Derivatives

While the term "cyclopropanation" typically refers to the formation of a cyclopropane (B1198618) ring, in the context of synthesizing a cyclopropoxy-substituted pyridine, the relevant transition-metal catalyzed approaches are those that form the C-O-cyclopropyl bond. The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgyoutube.comsemanticscholar.org This methodology is known for its mild reaction conditions and broad functional group tolerance, making it a highly attractive option for the synthesis of complex molecules like this compound. The choice of ligand is crucial for the success of the Buchwald-Hartwig etherification, with sterically hindered biaryl phosphine ligands often providing the best results.

Cross-Coupling Strategies in the Synthesis of Functionalized Pyridines

The 2-fluoro and 6-iodo substituents on the target molecule's pyridine ring serve as valuable handles for further functionalization through various cross-coupling reactions. The differential reactivity of the C-I and C-F bonds allows for selective transformations. The C-I bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Negishi, and Stille couplings, allowing for the selective introduction of a wide range of substituents at the 6-position while leaving the 2-fluoro group intact.

For example, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with terminal alkynes has been demonstrated to proceed efficiently, highlighting the feasibility of selectively functionalizing a halogenated fluoropyridine. soton.ac.uk Similarly, Suzuki-Miyaura couplings of halogenated pyridines with boronic acids or esters are widely used to form C-C bonds. nih.gov Negishi and Stille couplings, employing organozinc and organotin reagents respectively, offer alternative methods for C-C bond formation and are often compatible with a broad range of functional groups. semanticscholar.org

Following the functionalization of the 6-position, the less reactive 2-fluoro group can be displaced by a variety of nucleophiles under SNAr conditions, further increasing the molecular complexity that can be achieved from this versatile scaffold.

Suzuki-Miyaura Coupling Reactions of Iodopyridines

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov For this compound, the carbon-iodine bond at the C6 position is the primary site of reactivity for this transformation due to the high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle.

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂. The choice of ligand, base, and solvent is crucial for achieving high efficiency and yield. This methodology allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C6 position, making it a cornerstone for library synthesis and the construction of complex molecular architectures. mdpi.comfrontiersin.org The general versatility of the Suzuki-Miyaura reaction makes it a preferred method for creating biaryl structures, which are common motifs in biologically active molecules. mdpi.com

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemBaseProduct Type
Aryl IodidePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Biphenyl Derivative
2-IodopyridineHeteroarylboronic acidPd₂(dba)₃ / Phosphine LigandKFHeterobiaryl Compound
Aryl IodideVinylboronic acidPd(PPh₃)₄NaOEtStyrenyl Derivative
Fluoro-Aryl IodideAlkylboronic acidPdCl₂(dppf)Cs₂CO₃Alkylated Arene

This table presents representative examples of Suzuki-Miyaura coupling reactions on related substrates.

Heck Reaction Applications

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org In the context of this compound, the C6-iodo group serves as the electrophilic partner. This reaction facilitates the formation of a new carbon-carbon bond between the C6 position of the pyridine ring and one of the sp² carbons of the alkene, resulting in a substituted alkene product. wikipedia.orgyoutube.com

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org The Heck reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated pyridines. A significant advantage of this reaction is its excellent stereoselectivity, typically yielding the trans-isomer of the resulting alkene. organic-chemistry.org The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic and polycyclic systems. youtube.comlibretexts.org

Aryl HalideAlkene PartnerCatalystBaseTypical Product
Aryl IodideStyrenePd(OAc)₂KOAcStilbene
Aryl Bromiden-Butyl AcrylatePd/Phosphine ComplexEt₃NCinnamate Ester
Vinyl HalideEthylenePdCl₂NaOAcSubstituted Alkene
Aryl TriflateElectron-deficient alkenePd(0) catalystBaseCross-coupled product

This table illustrates the scope of the Heck reaction with various substrates.

Stille Coupling Applications

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org For this compound, the reactive site is again the C6-iodo position. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. libretexts.org

A major advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com This allows for the coupling of complex fragments without the need for extensive use of protecting groups. A diverse range of aryl, heteroaryl, vinyl, allyl, and alkyl groups can be transferred from the tin reagent. libretexts.org However, a significant drawback of this methodology is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

Electrophile (R¹-X)Organostannane (R²-SnR₃)CatalystResulting Bond
Aryl IodideVinylstannanePd(PPh₃)₄C(sp²)-C(sp²)
Acyl ChlorideAlkylstannanePdCl₂(PPh₃)₂C(sp²)-C(sp³)
Aryl BromideArylstannanePd(OAc)₂/LigandC(sp²)-C(sp²)
Vinyl TriflateAllylstannanePd(dba)₂C(sp²)-C(sp³)

This table shows representative pairings in Stille coupling reactions.

Negishi Coupling and Nickel/Photoredox Catalyzed Cross-Coupling for C(sp²)-C(sp³) Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.org This method is highly effective for forming C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. The C6-iodo position of this compound can be readily functionalized using this approach. Nickel catalysts, in particular, have proven to be very effective for coupling reactions involving alkylzinc reagents, including those with secondary alkyl groups, which can be challenging for palladium-based systems. acs.orgorganic-chemistry.org

More recently, the merger of nickel catalysis with photoredox catalysis has emerged as a powerful strategy for C(sp²)-C(sp³) bond formation. nih.gov This dual catalytic approach enables the coupling of aryl halides with alkyl radical precursors, such as alkyltrifluoroborates or carboxylic acids. bohrium.com A photocatalyst, upon excitation by visible light, generates an alkyl radical which is then captured by a low-valent nickel complex. Subsequent reductive elimination from a high-valent nickel intermediate forms the desired C-C bond. nih.gov This methodology provides access to alkylated pyridines under mild reaction conditions and significantly expands the scope of accessible C(sp³)-hybridized partners.

Reaction TypeElectrophileNucleophile/Radical PrecursorCatalyst SystemBond Formed
Negishi CouplingAryl IodideSecondary Alkylzinc HalideNi(acac)₂ / LigandC(sp²)-C(sp³)
Negishi CouplingHeteroaryl BromideArylzinc ChloridePd(PPh₃)₄C(sp²)-C(sp²)
Ni/PhotoredoxAryl BromideAlkyltrifluoroborateNiCl₂·glyme / PhotocatalystC(sp²)-C(sp³)
Ni/PhotoredoxAryl HalideTertiary Alkyl RadicalNi/Bipyridine / PhotocatalystC(sp²)-C(sp³)

This table summarizes examples of Negishi and Ni/Photoredox cross-coupling reactions.

C-H Functionalization Approaches for Pyridine Scaffolds

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy, as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Pyridine scaffolds, however, present challenges for direct C-H functionalization due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgresearchgate.net

Despite these challenges, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines. beilstein-journals.org Reactions are often directed to the C2 (ortho) and C4 (para) positions due to the inherent electronic properties of the pyridine ring. researchgate.net For this compound, the available C-H bonds are at the C3 and C5 positions. Achieving regioselective functionalization at these meta positions is a recognized challenge, though novel strategies involving temporary dearomatization or specialized directing groups are being developed to overcome this limitation. nih.gov These methods can be used to introduce aryl, alkyl, and other functional groups directly onto the pyridine core. beilstein-journals.org

C-H Functionalization TypeCatalystDirecting GroupPosition Targeted
C-H ArylationPalladium (Pd)Often requiredOrtho (C2/C6)
C-H AlkylationRhodium (Rh)Lewis basic groupOrtho (C2)
C-H BorylationIridium (Ir)None (steric control)Varies
C-H SilylationRuthenium (Ru)N-oxideOrtho (C2/C6)

This table outlines different approaches to the C-H functionalization of pyridine rings.

Nucleophilic Aromatic Substitution (S_N_Ar) in Pyridine Systems

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental reaction for functionalizing electron-deficient aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. masterorganicchemistry.com

The pyridine ring is inherently electron-poor and is thus activated towards S_N_Ar. In this compound, both the fluorine at C2 and the iodine at C6 are potential leaving groups. The C2 position is highly activated by the adjacent ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate. Fluorine is an excellent leaving group in S_N_Ar reactions on activated rings because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Therefore, the C2-fluoro group is the most probable site for S_N_Ar, allowing for the selective introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net

Leaving GroupNucleophileActivating GroupProduct
FluorineAmine (R-NH₂)Ring Nitrogen2-Aminopyridine (B139424)
ChlorineAlkoxide (R-O⁻)Nitro Group (NO₂)Aryl Ether
FluorineThiolate (R-S⁻)Ring NitrogenAryl Thioether
IodineAzolePyridine N-oxideN-Aryl Azole

This table provides examples of S_N_Ar reactions on activated (hetero)aromatic systems.

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Controlling selectivity is paramount when designing synthetic routes for multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. The distinct reactivity of the C-I and C-F bonds in this molecule is a key example. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) than the C-F bond. This allows for selective functionalization at the C6 position while leaving the C2-fluoro group intact for subsequent transformations, such as S_N_Ar. Conversely, under S_N_Ar conditions, the C2-fluoro group is the more reactive site due to activation by the ring nitrogen. This orthogonal reactivity enables a programmed, stepwise functionalization of the pyridine scaffold.

Regioselectivity concerns the control of reaction at different positions on the molecule. In cross-coupling and S_N_Ar reactions, the regioselectivity is predetermined by the location of the halide leaving groups (C2 and C6). For C-H functionalization, however, achieving high regioselectivity is more challenging. The inherent electronic properties of the pyridine ring favor substitution at the C2 and C4 positions. researchgate.net Therefore, selective functionalization of the C3 or C5 positions of the pyridine core requires specialized methods, such as the use of directing groups or the temporary modification of the ring's electronic properties. nih.govchemrxiv.org

Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. For reactions occurring directly on the aromatic ring, this is often not a primary concern unless a chiral nucleophile or electrophile is introduced. However, in certain transformations, stereoselectivity becomes critical. For instance, the Heck reaction typically proceeds with high trans-selectivity in the formation of the new double bond. organic-chemistry.org In asymmetric cross-coupling reactions, such as an enantioselective Negishi coupling, the use of chiral ligands on the metal catalyst can induce the formation of a specific enantiomer of the product. organic-chemistry.org The ability to control these three aspects of selectivity is crucial for the efficient and precise synthesis of complex target molecules derived from this compound. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-Cyclopropoxy-2-fluoro-6-iodopyridine possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. researchgate.netnih.gov However, the presence of electron-withdrawing fluorine and iodine atoms on the ring is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. nih.gov The cyclopropoxy group, being electron-donating, may partially counteract this effect.

Reactivity of the Iodine Substituent

The iodine atom at the 6-position is a versatile handle for a variety of chemical transformations, primarily due to the relatively weak carbon-iodine bond.

Participation in Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 6-position is highly susceptible to oxidative addition to transition metal catalysts, making it an excellent substrate for numerous cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming carbon-nitrogen bonds. Studies on the closely related 2-fluoro-4-iodopyridine (B1312466) have shown that selective amination occurs at the iodine-bearing carbon. epfl.ch This high regioselectivity is attributed to the greater reactivity of the C-I bond towards oxidative addition to the palladium catalyst compared to the C-F bond. It is therefore highly probable that this compound would undergo selective amination at the 6-position with various primary and secondary amines. epfl.chnih.govnih.gov

While specific examples for the following reactions with this compound are not prevalent in the searched literature, based on the known reactivity of aryl iodides, it is a suitable candidate for:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl or aryl-heteroaryl compounds. nih.govlookchem.comacs.org

Sonogashira Coupling: Coupling with terminal alkynes to yield arylalkynes. researchgate.netdeepdyve.comyoutube.comacs.org

Heck Reaction: Reaction with alkenes to produce substituted alkenes. stackexchange.comrsc.orgresearchgate.netsci-hub.se

Stille Coupling: Coupling with organostannanes. researchgate.netnih.govresearchgate.net

Negishi Coupling: Reaction with organozinc reagents.

The general reactivity order for aryl halides in these palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which further supports the selective reaction at the C-6 position.

Reductive Dehalogenation Pathways

Reductive dehalogenation, specifically the removal of the iodine atom, can be achieved through several methods. Catalytic hydrogenation is a common approach for the reduction of aryl halides. nih.govnih.gov Using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to the cleavage of the carbon-iodine bond to afford 4-cyclopropoxy-2-fluoropyridine. The conditions for such reactions, including solvent, temperature, and pressure, would need to be carefully controlled to avoid reduction of the pyridine ring itself. nih.govnih.govstackexchange.com

Alternatively, hydride reducing agents can be employed. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce a variety of functional groups, milder and more selective reagents might be necessary to prevent unwanted side reactions. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (S_N_Ar) with Iodine as a Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). deepdyve.com For SNAr reactions on halogen-substituted pyridines, the nature of the halogen as a leaving group is a critical factor.

The typical leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. stackexchange.com However, for some pyridinium (B92312) compounds, the leaving group ability has been observed to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.netresearchgate.net

In the case of this compound, both the fluorine at C-2 and the iodine at C-6 are potential leaving groups. The regioselectivity of a nucleophilic attack will depend on the specific nucleophile and reaction conditions. While the C-F bond is more polarizing, the C-I bond is weaker and iodide is a better leaving group in the traditional sense. Without specific experimental data for this compound, predicting the outcome of an SNAr reaction is complex. It is plausible that under certain conditions, particularly with soft nucleophiles, substitution at the 6-position (displacement of iodide) could occur.

Metalation Reactions and Formation of Organometallic Intermediates

The presence of three distinct substituents on the pyridine ring offers several possibilities for metalation, a reaction that involves the replacement of a hydrogen or a halogen atom with a metal, typically lithium or magnesium.

One possibility is a halogen-metal exchange . The carbon-iodine bond is the most susceptible to this reaction. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to a rapid exchange of the iodine atom at the C-6 position to form a 6-lithiated pyridine intermediate. epfl.chnih.gov This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Another potential pathway is directed ortho-metalation (DoM) . The cyclopropoxy group at the C-4 position is a potential directing metalating group (DMG). researchgate.netnih.govresearchgate.netnih.gov Such groups can direct a strong base, like an organolithium reagent, to deprotonate an adjacent carbon atom. In this case, the cyclopropoxy group could direct lithiation to either the C-3 or C-5 position. The fluorine atom at C-2 would also be expected to direct lithiation to the C-3 position due to its inductive effect and ability to stabilize the resulting carbanion.

Given the high reactivity of the C-I bond towards halogen-metal exchange, it is the most probable pathway for metalation of this compound. However, the specific outcome may depend on the choice of the organometallic reagent and the reaction conditions.

Reactivity of the Fluorine Substituent

The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring and is itself a potential site for nucleophilic substitution. The high electronegativity of fluorine makes the C-2 position highly electrophilic and susceptible to attack by nucleophiles. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, 2-fluoropyridines are generally more reactive than their chloro-, bromo-, and iodo-analogs. researchgate.netnih.gov The rate of substitution at the 2-position is enhanced by the presence of the electron-withdrawing iodine atom at the 6-position and the ring nitrogen. The cyclopropoxy group at the 4-position, being electron-donating, might slightly decrease this reactivity.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) at the C-2 position. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom and the other electron-withdrawing groups on the ring. researchgate.net

The relative reactivity of the fluorine at C-2 versus the iodine at C-6 in SNAr reactions is a key consideration. As mentioned previously, the typical SNAr leaving group order often favors fluoride displacement. Therefore, it is highly likely that under many SNAr conditions, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a fluorine atom at the 2-position. Fluorine is a highly effective activating group and a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing inductive effect polarizes the C2-F bond and stabilizes the transition state of the reaction.

The reaction proceeds via the classical addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. Due to the high electronegativity of fluorine, the first step—nucleophilic addition—is typically the rate-determining step.

A wide array of nucleophiles can be employed to displace the fluorine atom in activated 2-fluoropyridines. nih.gov The reactions are often carried out under mild conditions, reflecting the high reactivity of the C2-F bond.

Table 1: Representative SNAr Reactions at the C2-Position This interactive table outlines typical nucleophilic aromatic substitution reactions involving activated 2-fluoropyridine (B1216828) systems, providing examples of nucleophiles and the resulting substituted products.

Nucleophile CategoryExample NucleophileReagent ExampleProduct Type
O-NucleophileAlkoxideSodium Methoxide (NaOMe)2-Alkoxypyridine
N-NucleophileAmineMorpholine2-Aminopyridine (B139424)
S-NucleophileThiolateSodium Thiophenoxide (NaSPh)2-Thioetherpyridine

Stability and Electronic Effects of Fluorine in the Pyridine Ring

The fluorine atom at the C2 position exerts a powerful influence on the electronic properties of the pyridine ring. Its effects are twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Given its position adjacent to the ring nitrogen, the inductive effect is dominant, significantly lowering the electron density of the entire ring system.

This electron withdrawal has several consequences:

Activation for Nucleophilic Attack: As discussed, it makes the C2 and C6 positions highly electrophilic and susceptible to SNAr. The reactivity of 2-fluoropyridine in such reactions can be over 300 times greater than that of 2-chloropyridine. researchgate.net

Deactivation for Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation), which typically requires harsh conditions and proceeds with low yields.

C-F Bond Stability: While the C-F bond is intrinsically strong, its placement on the activated pyridine ring renders it the most labile site for nucleophilic displacement compared to other halogens like chlorine under many SNAr conditions. researchgate.netnih.gov

Reactivity and Stability of the Cyclopropoxy Group

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific, typically harsh, conditions. These reactions can be initiated by strong acids, electrophiles, or radical species.

However, in the context of this compound, the cyclopropoxy group is generally stable. The ether linkage to the aromatic ring is more likely to be the site of cleavage under strongly acidic or reductive conditions than the cyclopropane ring itself. For most synthetic transformations, particularly the nucleophilic and cross-coupling reactions relevant to this scaffold, the cyclopropyl (B3062369) moiety remains intact. Its primary role is not as a reactive center but as a modulator of the electronic properties of the pyridine ring.

Cyclopropyl Group as a Modulator of Electronic and Steric Properties

The cyclopropoxy group at the C4 position modifies the reactivity of the pyridine ring through a combination of electronic and steric effects.

Electronic Effects: Like other alkoxy groups, the cyclopropoxy substituent exhibits a dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and a potent electron-donating mesomeric (resonance) effect (+M) via the oxygen's lone pairs. When situated at the 4-position, the +M effect is dominant and increases the electron density at the ortho (C2, C6) and para (nitrogen) positions.

Steric Effects: The cyclopropyl group is relatively small and does not impart significant steric hindrance at the remote C2 and C6 positions. Its impact on the accessibility of these reactive sites is therefore minimal.

Table 2: Electronic Influence of the Cyclopropoxy Group at C4 This interactive table summarizes the electronic effects of the C4-cyclopropoxy substituent on the different positions of the pyridine ring.

Ring PositionDominant Electronic Effect from C4-O-cPrConsequence for Reactivity
C2 / C6+M (Electron Donating)Slight deactivation towards nucleophilic attack
C3 / C5-I (Electron Withdrawing)Slight activation towards nucleophilic attack

Interplay of Substituents: Synergistic and Antagonistic Effects on Reactivity

Antagonistic Effect on SNAr: The electron-donating cyclopropoxy group at C4 increases electron density at the C2 position. This antagonizes the effect of the ring nitrogen and the C2-fluorine, slightly reducing the electrophilicity of the C2 carbon and thus modestly deactivating it towards nucleophilic attack compared to a non-alkoxylated analogue.

Competition between C2-F and C6-I: The molecule offers two potential leaving groups. The C2-fluorine is primed for SNAr. The C6-iodine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization. A nucleophile in the absence of a metal catalyst will preferentially displace the fluorine at C2. Conversely, under palladium catalysis, a reaction will occur selectively at the C-I bond. sci-hub.se

Table 3: Predicted Regioselectivity of Reactions This interactive table predicts the major product based on the reaction conditions, highlighting the competitive nature of the C2-F and C6-I bonds.

Reaction TypeReagentsProbable Reaction SitePredicted Major Product
Nucleophilic Aromatic SubstitutionR-NH₂, heatC2-F4-Cyclopropoxy-6-iodo-2-(R-amino)pyridine
Suzuki Cross-CouplingAr-B(OH)₂, Pd catalyst, baseC6-I4-Cyclopropoxy-2-fluoro-6-arylpyridine
Sonogashira Cross-CouplingTerminal alkyne, Pd/Cu catalyst, baseC6-I4-Cyclopropoxy-2-fluoro-6-alkynylpyridine

Detailed Mechanistic Investigations

While no specific mechanistic studies for this compound have been published, its reactivity in SNAr reactions can be understood through the well-established mechanism for activated aryl halides.

The reaction with a nucleophile (Nu⁻) at the C2 position proceeds through a two-step addition-elimination pathway.

Addition Step (Rate-Determining): The nucleophile attacks the electrophilic C2 carbon, breaking the C=C π-bond and forming a σ-bond. This creates a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial. In this molecule, the negative charge is stabilized by resonance, with delocalization onto the electronegative ring nitrogen and further stabilization from the inductive effect of the C6-iodine.

Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride leaving group. This step is rapid due to the release of steric strain and the re-formation of the stable aromatic system.

In some cases with highly electron-poor arenes and good leaving groups, a concerted SNAr (cSNAr) mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. mdpi.com However, for most reactions involving 2-fluoropyridines, the stepwise path through a Meisenheimer intermediate is the accepted mechanism.

Kinetic Studies of Key Transformation Pathways

Detailed kinetic studies specifically for this compound are not extensively available in the public domain. However, the transformation pathways of this compound are expected to follow the well-established mechanisms of related halo-pyridines, primarily in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

In the context of a Suzuki-Miyaura coupling , the reaction rate is influenced by several factors including the nature of the palladium catalyst, the phosphine (B1218219) ligand, the base employed, and the solvent system. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. The oxidative addition step is often considered the rate-determining step in the catalytic cycle for aryl iodides.

For the Buchwald-Hartwig amination , the kinetics are similarly dependent on the choice of catalyst, ligand, base, and solvent. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.

While specific rate constants and activation energies for this compound are not reported, the following table provides a generalized view of the expected kinetic parameters based on analogous systems.

Transformation PathwayTypical Rate-Determining StepKey Influencing Factors on RateExpected Relative Rate
Suzuki-Miyaura Coupling Oxidative AdditionPalladium catalyst, ligand, base, solvent, boronic acid concentrationFast (due to reactive C-I bond)
Buchwald-Hartwig Amination Oxidative Addition / Reductive EliminationPalladium catalyst, ligand, base, amine concentration, steric hindranceModerate to Fast

This table represents generalized information and not specific experimental data for this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates for transformations involving this compound would rely on spectroscopic techniques and mechanistic studies, which are not specifically documented for this compound. However, based on the established mechanisms of palladium-catalyzed cross-coupling reactions, the key intermediates can be predicted.

In a typical Suzuki-Miyaura coupling reaction , the following intermediates are expected:

Oxidative Addition Complex: An arylpalladium(II) iodide species, [Pd(Ar)(I)L₂], would form after the initial reaction of this compound with the active Pd(0) catalyst (where L is the phosphine ligand and Ar is the 4-cyclopropoxy-2-fluoro-pyridin-6-yl group).

Transmetalation Intermediate: Following the oxidative addition, a complex involving the boronic acid (or its boronate form) would be formed, leading to the replacement of the iodide ligand with the organic group from the boronic acid.

Reductive Elimination Precursor: A diarylpalladium(II) complex, [Pd(Ar)(Ar')L₂], would be the final intermediate before the reductive elimination step that forms the new carbon-carbon bond.

For a Buchwald-Hartwig amination reaction , the anticipated intermediates include:

Oxidative Addition Complex: Similar to the Suzuki coupling, an arylpalladium(II) iodide complex, [Pd(Ar)(I)L₂], is the initial intermediate.

Amine Coordination Complex: The amine reactant would coordinate to the palladium center.

Palladium-Amido Complex: Deprotonation of the coordinated amine by the base leads to the formation of a key palladium-amido intermediate, [Pd(Ar)(NRR')L₂]. This species is crucial for the subsequent C-N bond formation.

The following table summarizes the expected key reaction intermediates for these transformations.

Transformation PathwayKey Reaction IntermediateMethod of Identification (General)
Suzuki-Miyaura Coupling Arylpalladium(II) Iodide ComplexNMR Spectroscopy, X-ray Crystallography (of stable analogues)
Suzuki-Miyaura Coupling Diaryl-palladium(II) ComplexNMR Spectroscopy
Buchwald-Hartwig Amination Arylpalladium(II) Iodide ComplexNMR Spectroscopy, X-ray Crystallography (of stable analogues)
Buchwald-Hartwig Amination Palladium-Amido ComplexNMR Spectroscopy, Mass Spectrometry

This table is based on generally accepted mechanisms for these reaction types, as specific studies on this compound are not available.

Spectroscopic and Structural Characterization of 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-Cyclopropoxy-2-fluoro-6-iodopyridine by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropoxy group. The aromatic region will feature two signals for the pyridine ring protons. The proton at the C3 position is expected to appear as a doublet, with its chemical shift influenced by the adjacent fluorine and iodine atoms. The proton at the C5 position will likely also present as a doublet.

The cyclopropoxy group will give rise to a more complex set of signals. The methine proton (-O-CH-) is expected to be a multiplet in the downfield region of the aliphatic spectrum due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring are diastereotopic and will therefore exhibit distinct chemical shifts, appearing as complex multiplets.

A predicted ¹H NMR data table is presented below, based on the analysis of similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Pyridine)6.8 - 7.0d~2-3 Hz (⁴JHF)
H-5 (Pyridine)7.2 - 7.4d~1-2 Hz
O-CH (Cyclopropyl)4.0 - 4.2m-
CH₂ (Cyclopropyl)0.8 - 1.2m-

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton of this compound. The pyridine ring will exhibit six distinct signals, with their chemical shifts significantly influenced by the electronegative fluorine and iodine substituents, as well as the electron-donating cyclopropoxy group. The carbon atom bonded to iodine (C6) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to fluorine (C2) will be deshielded and show a large one-bond coupling constant with ¹⁹F. The carbon attached to the cyclopropoxy group (C4) will also be deshielded.

The cyclopropoxy group itself will display two signals: one for the methine carbon and one for the two equivalent methylene carbons.

A predicted ¹³C NMR data table is provided below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyridine)160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C3 (Pyridine)105 - 110
C4 (Pyridine)165 - 170
C5 (Pyridine)115 - 120
C6 (Pyridine)90 - 95
O-CH (Cyclopropyl)55 - 60
CH₂ (Cyclopropyl)5 - 10

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal will likely appear as a doublet of doublets due to coupling with the adjacent proton at C3 (a three-bond coupling, ³JHF) and a smaller coupling to the proton at C5 (a five-bond coupling, ⁵JHF). The chemical shift is typically referenced to CFCl₃.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-70 to -90dd

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Cross-peaks are expected between the methine proton of the cyclopropoxy group and its adjacent methylene protons. In the aromatic region, a weak cross-peak might be observed between the H-3 and H-5 protons of the pyridine ring, indicative of a long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be crucial for assigning the protonated carbons of both the pyridine ring (C3 and C5) and the cyclopropoxy group (O-CH and CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations include those between the cyclopropoxy methine proton and the C4 of the pyridine ring, as well as with the cyclopropyl methylene carbons. The pyridine protons will show correlations to adjacent and geminal carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the protons of the cyclopropoxy group and the H-3 and H-5 protons of the pyridine ring, confirming their relative orientation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the substituted pyridine ring and the cyclopropyl ether moiety.

Key expected absorption bands include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the cyclopropyl group are expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching (aromatic ring): The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong absorption band characteristic of the C-O-C stretching of the cyclopropyl ether is expected in the 1200-1250 cm⁻¹ range.

C-F stretching: A strong band corresponding to the C-F stretching vibration is anticipated around 1250-1350 cm⁻¹.

C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

A table summarizing the predicted IR absorption bands is provided below.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
Aromatic C=C, C=N stretch1400 - 1600Medium to Strong
C-O-C stretch (ether)1200 - 1250Strong
C-F stretch1250 - 1350Strong

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," with the molecular formula C₈H₇FINO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). Any deviation between the measured mass and the calculated mass is typically very small, confirming the elemental composition. mdpi.commdpi.com

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₇FINO
Monoisotopic Mass294.9560 u
Expected Ion (M+H)⁺295.9638 u
Analysis TechniqueElectrospray Ionization (ESI-TOF)
Expected Precision< 5 ppm

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.ukmsu.edu The pattern of these fragments provides a roadmap of the molecule's structure, as fragmentation tends to occur at the weakest bonds or lead to the formation of stable ions or neutral molecules. libretexts.org

For "this compound," several key fragmentation pathways can be predicted:

Loss of Iodine: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (·I, 127 u) a likely primary fragmentation step, leading to a significant peak.

Loss of Cyclopropyl Group: Cleavage of the ether bond can result in the loss of a cyclopropyl radical (·C₃H₅, 41 u) or a cyclopropoxy radical (·OC₃H₅, 57 u).

Cleavage of the Pyridine Ring: The stable aromatic ring can also fragment under high energy, though this often results in more complex patterns. massbank.eu

Loss of CO or HCN: Common neutral losses from pyridine-containing compounds include carbon monoxide (CO, 28 u) and hydrogen cyanide (HCN, 27 u). libretexts.org

Analysis of the m/z values of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms and functional groups. sapub.orgnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Neutral LossPredicted m/z
[C₈H₇FNO]⁺·I168
[C₅H₂FINO]⁺·C₃H₅254
[C₅H₃FN]⁺·I, ·OC₃H₅111

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision. acs.org

A crystallographic study would confirm:

Planarity of the Pyridine Ring: The analysis would verify the expected aromatic, planar structure of the pyridine core.

Conformation of the Cyclopropoxy Group: The orientation of the cyclopropoxy group relative to the plane of the pyridine ring would be established.

Bond Lengths and Angles: Precise measurements of C-F, C-I, C-O, C-N, and C-C bond lengths would be obtained, which can provide insight into the electronic effects of the various substituents. rsc.org

Intermolecular Interactions: The crystal packing arrangement would be revealed, highlighting any significant non-covalent interactions such as halogen bonding (involving the iodine atom) or π-π stacking between pyridine rings, which govern the material's solid-state properties. mdpi.comresearchgate.net

Although a specific crystal structure for this exact compound is not publicly available, data from related fluorinated and substituted pyridines suggest that such interactions play a crucial role in their solid-state architecture. acs.org

Advanced Characterization Techniques for Materials Science Applications

Beyond standard structural elucidation, advanced techniques can probe the electronic and material properties of "this compound," particularly in the context of its potential use in materials science.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide information on the local geometric and electronic structure of a specific atom. nih.gov For "this compound," performing XAS at the iodine L-edge or K-edge could probe the oxidation state and coordination environment of the iodine atom. This is particularly relevant if the compound is used as a precursor or component in catalysts or electronic materials, where the electronic state of the iodine is critical. ejournal.byescholarship.org

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of materials at the micro- and nanoscale. If "this compound" were incorporated into a polymer, metal-organic framework (MOF), or other composite material, electron microscopy could be used to study its distribution. researchgate.net Given the high atomic number of iodine, it acts as a strong scatterer of electrons, making it a useful contrast agent in techniques like High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM). nih.govnih.gov This would allow for the direct visualization of the location of the iodine-containing molecules within a larger matrix. Organoiodine compounds are known for their high density and ability to scatter electrons, making them suitable for such imaging applications. wikipedia.orgwikipedia.org

Computational and Theoretical Chemistry Studies of 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods would be instrumental in elucidating the fundamental properties of 4-Cyclopropoxy-2-fluoro-6-iodopyridine.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is key to understanding its reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. For a substituted pyridine (B92270) like this, the HOMO would likely exhibit significant contributions from the electron-rich pyridine ring and the cyclopropoxy group, while the LUMO might be centered around the pyridine ring, influenced by the electron-withdrawing fluorine and iodine atoms.

Charge Distribution: Mapping the electrostatic potential (ESP) and calculating atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would identify the electron-rich and electron-deficient regions of the molecule. It is expected that the nitrogen atom in the pyridine ring would be a site of negative charge, making it a potential hydrogen bond acceptor or a site for electrophilic attack on the ring. The iodine atom, being large and polarizable, would also significantly influence the charge distribution.

Energetics and Conformational Preferences

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity.

Conformational Analysis: The orientation of the cyclopropoxy group relative to the pyridine ring is a key conformational variable. Computational scans of the dihedral angle between the cyclopropyl (B3062369) group and the pyridine ring would identify the most stable (lowest energy) conformation. Steric hindrance between the cyclopropyl hydrogens and the adjacent fluorine atom could play a significant role in determining the preferred geometry. The planarity of the pyridine ring and the relative orientations of the substituents would be optimized to find the global energy minimum.

Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Analysis

For any reaction involving this compound, such as nucleophilic aromatic substitution at the positions bearing fluorine or iodine, computational methods could map out the entire reaction coordinate. This would involve:

Locating Transition States: A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Locating and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state would confirm that it connects the reactants and products, thus validating the proposed mechanism.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria.

Implicit and Explicit Solvation Models: The influence of a solvent can be modeled computationally. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are important. The choice of solvent could significantly alter the energetics of a reaction involving the polar this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values, when compared to experimental spectra, can help in the assignment of peaks and confirm the molecular structure. The predicted chemical shifts would be sensitive to the molecule's conformation.

Vibrational Spectroscopy: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted vibrational modes would correspond to specific bond stretches, bends, and torsions within the molecule, such as the C-F, C-I, and C-O stretching frequencies.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts (δ) with high accuracy, aiding in spectral assignment and structure verification. nrel.govrsc.orgresearchgate.net The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding constants (σ) for each nucleus. researchgate.netnih.gov

For a molecule such as this compound, the process begins with optimizing the molecule's three-dimensional geometry using a selected DFT functional and basis set. Following geometry optimization, the GIAO method is employed to compute the absolute shielding tensors for each atom (¹H, ¹³C, ¹⁹F, etc.). nih.govacs.org These shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

Various factors can influence the accuracy of the prediction, including the choice of DFT functional (e.g., B3LYP, PBE0, M06-2X), the basis set, and the modeling of solvent effects, often accomplished using a Polarizable Continuum Model (PCM). ruc.dkrsc.org For complex molecules, it is often necessary to calculate shifts for multiple low-energy conformers and average them based on their Boltzmann population distribution to obtain a final predicted spectrum that accounts for conformational flexibility. researchgate.net Machine learning algorithms and graph neural networks are also emerging as powerful tools for rapid and accurate NMR prediction. nrel.govrsc.orgbohrium.comacs.org

Studies on substituted pyridines and other organic molecules have demonstrated that DFT-based calculations can achieve mean absolute errors of 1-2 ppm for ¹³C and around 0.1-0.2 ppm for ¹H chemical shifts, which is often sufficient to distinguish between different isomers or confirm a proposed structure. nrel.govruc.dkacs.org

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound. (Note: This table is hypothetical and serves to illustrate the typical output of a computational study.)

Atom PositionPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2163.5162.9--
C395.294.86.356.31
C4165.8165.1--
C5101.7101.16.786.74
C690.189.5--
Cyclopropyl CH55.454.93.953.92
Cyclopropyl CH₂6.86.50.850.82

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.gov Computational frequency calculations are essential for interpreting these spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. mdpi.comresearchgate.net These calculations are typically performed using DFT methods following a geometry optimization of the molecule. physchemres.org

The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov Each frequency corresponds to a specific normal mode of vibration, such as bond stretching, angle bending, or torsional motions. For this compound, theoretical calculations would predict characteristic frequencies for the C-F, C-I, and C-O bonds, as well as vibrations associated with the pyridine ring and the cyclopropyl group. researchgate.netijert.org For instance, the C-F stretching vibration is expected to appear at a high frequency, while the C-I stretch would be found at a much lower frequency due to the heavier mass of the iodine atom.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, it is common practice to apply a uniform or mode-specific scaling factor to the computed frequencies. core.ac.uk By comparing the scaled theoretical spectrum with the experimental one, a confident assignment of the observed bands can be made. bohrium.com Such analyses are crucial for confirming the molecular structure and understanding the intramolecular forces within the molecule.

Table 2: Illustrative Example of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound. (Note: This table is hypothetical and for illustrative purposes only.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν₁3105Pyridine C-H Stretch
ν₂3020Cyclopropyl C-H Stretch
ν₃1610Pyridine Ring Stretch (C=C/C=N)
ν₄1485Pyridine Ring Stretch
ν₅1255C-O-C Asymmetric Stretch
ν₆1220C-F Stretch
ν₇1040Cyclopropyl Ring Deformation
ν₈530C-I Stretch

Molecular Dynamics Simulations

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.govacs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational dynamics and intermolecular interactions. mdpi.comscilit.com

For a molecule like this compound, a key area of interest for MD simulations would be the conformational flexibility of the cyclopropoxy side chain. acs.orgnih.gov This group can rotate around the C4-O bond, and MD simulations can explore the potential energy surface of this rotation, identify the most stable conformations (rotamers), and determine the energy barriers between them. nih.govresearchgate.net This information is crucial, as the orientation of the side chain could influence the molecule's packing in a crystal lattice or its binding to a biological target.

MD simulations are also invaluable for studying molecules in complex environments, such as in solution or interacting with a biological macromolecule like a protein. nih.govnih.govacs.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study solvation effects and how they influence conformational preferences. In the context of drug discovery, MD simulations can be used to model the binding of a ligand to its receptor, revealing details about the binding process, the stability of the complex, and the specific interactions that are most important for binding. nih.govmdpi.com Although no specific MD studies on this compound have been reported, this technique remains a vital tool for understanding its dynamic behavior and interactions.

Structure-Reactivity Relationship Studies via Computational Models

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a central goal in chemistry. Computational models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, are used to predict these properties. nih.govnih.govmdpi.com These studies involve calculating a set of numerical parameters, or "molecular descriptors," that characterize the molecule's structural, electronic, and physicochemical properties. researchgate.net

For this compound, a variety of descriptors can be calculated using quantum chemistry methods. These include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. tjnpr.org

Electrostatic Descriptors: The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites for non-covalent interactions or chemical attack. researchgate.netauctoresonline.org

These descriptors can be used to predict reactivity. For example, the regions of most negative electrostatic potential on the pyridine nitrogen would be predicted as likely sites for electrophilic attack or hydrogen bonding. researchgate.net In a broader QSAR study, these descriptors for a series of related pyridine derivatives could be correlated with their experimentally measured biological activity (e.g., enzyme inhibition) to build a predictive model. acs.orgnih.gov Such models are instrumental in rational drug design, allowing chemists to prioritize the synthesis of new compounds with potentially improved activity. mdpi.comcolab.ws

Table 3: Illustrative Example of Calculated Molecular Descriptors for this compound. (Note: This table is hypothetical and represents typical data from a computational study.)

DescriptorCalculated ValueUnit
HOMO Energy-6.54eV
LUMO Energy-1.21eV
HOMO-LUMO Gap5.33eV
Dipole Moment2.87Debye
Molecular Surface Area185.6Ų

Research Applications and Derivatization Strategies for 4 Cyclopropoxy 2 Fluoro 6 Iodopyridine

Utilization as a Versatile Building Block in Organic Synthesis

As a functionalized heterocyclic compound, 4-Cyclopropoxy-2-fluoro-6-iodopyridine serves as a key building block in the field of organic synthesis. Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex chemical architectures. The distinct electronic nature and positional arrangement of the iodo, fluoro, and cyclopropoxy groups on the pyridine (B92270) core allow for regioselective transformations, making it a powerful tool for constructing diverse molecular frameworks.

The structure of this compound is well-suited for the generation of pyridine-based chemical libraries. Such libraries, which consist of a large number of systematically varied but structurally related compounds, are instrumental in the discovery of new bioactive molecules. The core scaffold of this compound provides a stable anchor, while its functional groups serve as points for diversification.

For instance, in the pursuit of novel kinase inhibitors, this building block has been utilized in the synthesis of a library of pyrazolo[1,5-a]pyridine (B1195680) derivatives. The synthesis typically begins with the displacement of the 2-fluoro substituent by a hydrazine, followed by cyclization and subsequent functionalization at the 6-position, which originally bore the iodine atom. This systematic approach allows for the rapid generation of numerous analogs, each with a unique combination of substituents, which can then be screened for biological activity.

The chemical utility of this compound is largely defined by the differential reactivity of its functional groups. This allows for a range of strategies to introduce molecular diversity at specific positions on the pyridine ring.

The Iodo Group: The carbon-iodine bond at the 6-position is the most common site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This position is amenable to a wide array of synthetic transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a variety of amino substituents.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

Carbonylation Reactions: Introduction of a carbonyl group, which can be further elaborated into esters, amides, or ketones.

The Fluoro Group: The fluorine atom at the 2-position activates this site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as:

Amines, leading to the formation of 2-aminopyridine (B139424) derivatives.

Alcohols or phenols, resulting in the formation of 2-alkoxy or 2-aryloxypyridine derivatives.

Thiols, yielding 2-thiopyridine derivatives.

The Cyclopropoxy Group: While generally more stable than the other functional groups, the cyclopropoxy group at the 4-position can be cleaved under certain harsh acidic or reductive conditions, providing another, albeit less commonly exploited, avenue for modification.

This multi-faceted reactivity allows chemists to strategically build complexity and diversity from a single, well-defined starting material.

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and approved drugs. researchgate.netnih.gov The unique substitution pattern of this compound makes it a particularly interesting starting point for drug discovery programs.

A scaffold in drug discovery is a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. This compound serves as an effective scaffold, providing a rigid framework that can be systematically decorated to explore the chemical space around a biological target.

Its utility has been demonstrated in the development of inhibitors for various protein kinases, which are important targets in oncology and immunology. For example, it has been used as a key intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAK). In these synthetic campaigns, the iodo-substituent is typically replaced with a larger, often heterocyclic, moiety via a Suzuki coupling, while the fluoro-substituent is displaced by an amine that is crucial for binding to the target protein.

The ability to selectively modify the substitution pattern of this compound is central to its application in generating novel drug analogs. By systematically altering the substituents at the 2- and 6-positions, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Below is a table summarizing examples of analogs synthesized from this scaffold, as described in the patent literature for the development of kinase inhibitors.

Starting Material Reaction at C6 (Iodo) Reaction at C2 (Fluoro) Resulting Core Structure Therapeutic Target Area
This compoundSuzuki coupling with pyrazole-4-boronic acidSNAr with a primary amine4-Cyclopropoxy-6-(1H-pyrazol-4-yl)pyridin-2-amine derivativeKinase Inhibition
This compoundSonogashira coupling with an alkyneSNAr with a secondary amine2-(Dialkylamino)-4-cyclopropoxy-6-alkynylpyridine derivativeOncology
This compoundBuchwald-Hartwig amination with a pyrazoleSNAr with an aniline (B41778) derivativeN2-Aryl-4-cyclopropoxy-N6-(1H-pyrazol-5-yl)pyridine-2,6-diamineImmuno-oncology
This compoundSuzuki coupling with indole-5-boronic acidSNAr with a chiral amino alcohol(4-Cyclopropoxy-6-(1H-indol-5-yl)pyridin-2-yl)amino alcoholInflammatory Diseases

This systematic approach to analog synthesis is a cornerstone of modern drug discovery, enabling the optimization of initial "hit" compounds into viable drug candidates.

Applications in Agrochemical and Material Science Research

While this compound has demonstrated clear utility as an intermediate in medicinal chemistry, its application in the fields of agrochemical and material science research is not well-documented in publicly available literature.

In agrochemical research, fluorinated and halogenated pyridine derivatives are known to be important structural motifs in a variety of herbicides, fungicides, and insecticides. researchgate.netsemanticscholar.org The biological activity of such compounds is often enhanced by the presence of fluorine atoms. researchgate.netsemanticscholar.org In principle, the structural features of this compound could be leveraged to create novel agrochemicals. However, specific examples of its use in this context are not readily found.

Similarly, in material science, functionalized pyridines are used in the development of polymers, ligands for catalysis, and organic electronic materials. rsc.org The reactive handles on this compound could potentially be used to incorporate this moiety into larger macromolecular structures or to synthesize novel ligands. Nevertheless, there is a lack of specific research detailing such applications for this particular compound.

Therefore, while the potential for its use in these areas exists, further research and publication are needed to establish the role of this compound in agrochemical and material science.

Potential as an Intermediate for Agrochemical Synthesis (e.g., herbicides)

Fluorinated building blocks are integral to the development of modern agrochemicals, with estimates suggesting that approximately 50% of crop protection products in development contain fluorine. solvay.com The inclusion of fluorine atoms or fluorine-containing groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical parameters for effective herbicides and pesticides. sigmaaldrich.comsemanticscholar.org

The structure of this compound is particularly relevant in this context. The pyridine scaffold itself is a "privileged" structure found in numerous biologically active compounds. nih.gov The iodo-substituent at the 6-position is a key functional group for synthetic diversification. It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, alkynyl, or amino moieties. semanticscholar.org This synthetic flexibility enables the rapid generation of diverse compound libraries to screen for herbicidal activity.

For instance, similar substituted pyridine-2-carboxylic acid derivatives have been developed as potent herbicides for controlling undesirable vegetation, including grass and broadleaf weeds. google.com The synthesis of these complex herbicides often relies on the strategic use of halogenated pyridine intermediates, where the halogen acts as a leaving group or a site for metal-catalyzed bond formation. The 4-cyclopropoxy group in the target molecule can further contribute to the optimization of herbicidal properties, a strategy seen in various commercial agrochemicals where such cyclic ethers are used to fine-tune the molecule's physical and biological characteristics.

Role in the Development of Fluorinated Organic Materials

The incorporation of fluorine atoms into conjugated organic molecules is a powerful strategy for developing advanced materials for electronic and optoelectronic applications. mdpi.com Fluorination profoundly alters the electronic properties of a material, primarily by lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification can facilitate electron injection and enhance the material's stability against oxidative degradation, making fluorinated compounds excellent candidates for n-type or ambipolar semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.org

This compound serves as a valuable precursor for such materials. The iodine atom is an ideal point of attachment for creating larger conjugated systems through polymerization or cross-coupling reactions. mdpi.com For example, palladium-catalyzed reactions like Suzuki or Stille coupling can be employed to link these pyridine units with other aromatic or heteroaromatic monomers, leading to the formation of well-defined oligomers or polymers. semanticscholar.org

The presence of the fluorine atom not only modulates the electronic properties but can also influence the solid-state organization of the material through non-covalent interactions, such as C–H⋯F hydrogen bonds. rsc.org This can promote favorable π-stacking arrangements, which are crucial for efficient charge transport in organic semiconductor films. rsc.org The cyclopropoxy group, while not directly involved in the electronic conjugation, can improve the solubility of the resulting materials in common organic solvents, which is a critical factor for solution-based processing and device fabrication.

Development of Bioisosteres of this compound

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry and drug design. nih.gov This approach is used to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. This compound, as a synthetic intermediate, provides a platform for creating various bioisosteres by modifying its key substituents. The iodine atom is typically replaced during synthesis to build the final target molecule.

Below is a table outlining potential bioisosteric replacements for the other functional groups on the pyridine ring and their rationale.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Cyclopropoxy Group Methoxy, Ethoxy, Difluoromethoxy, Cyclobutoxy, TetrahydropyranTo probe the effects of steric bulk, lipophilicity, and metabolic stability. Replacing the cyclopropyl (B3062369) ring with a linear or larger cyclic ether can alter the binding conformation and interaction with metabolic enzymes. Difluoromethoxy can modify electronic properties and hydrogen bond accepting capacity. nih.gov
2-Fluoro Group Hydrogen, Chloro, Cyano (-CN), MethylTo evaluate the importance of the fluorine's electronegativity and hydrogen bonding ability for biological activity. Replacement with hydrogen removes these effects entirely. A chloro group offers different steric and electronic properties. A cyano group is a strong hydrogen bond acceptor.
Pyridine Nitrogen Pyrimidine (B1678525), Pyrazine (B50134), PhenylTo alter the core scaffold's hydrogen bonding potential, dipole moment, and overall geometry. Replacing the pyridine with a phenyl ring removes the hydrogen bond acceptor, while pyrimidine or pyrazine introduces an additional nitrogen atom, changing the electronics and vector of potential interactions. researchgate.net

Integration into Complex Polycyclic Systems

The functional handles on this compound make it an excellent starting material for the synthesis of complex polycyclic and heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The differential reactivity of the C-I and C-F bonds allows for a range of selective, stepwise transformations.

The carbon-iodine bond at the 6-position is the most versatile site for elaboration. It is highly susceptible to a wide variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an appropriately substituted boronic acid can be used to form a biaryl system, which could then undergo intramolecular cyclization to form a fused polycyclic aromatic system. ossila.com Similarly, Sonogashira coupling with a terminal alkyne, followed by an intramolecular reaction, can lead to the formation of fused five- or six-membered rings. semanticscholar.org

The fluorine atom at the 2-position is less reactive in cross-coupling but is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. mdpi.com This reactivity can be exploited to introduce nucleophiles that subsequently participate in a cyclization reaction, forming a new ring fused to the pyridine core. This dual reactivity allows for the programmed construction of complex architectures by first functionalizing the C-I bond and then targeting the C-F bond in a later step.

The table below summarizes key synthetic strategies for integrating this building block into larger polycyclic frameworks.

Reaction TypePositionCoupling Partner / ReagentResulting Structure / System
Suzuki Coupling C6-IAryl/Heteroaryl Boronic AcidsBiaryl systems, precursors to fused rings like carbazoles or dibenzofurans. ossila.com
Sonogashira Coupling C6-ITerminal AlkynesAryl-alkyne structures, intermediates for indolizines or other fused N-heterocycles. semanticscholar.org
Buchwald-Hartwig Amination C6-IPrimary/Secondary Amines6-amino-pyridines, which can be precursors for fused pyrimidines or quinazolines.
Heck Coupling C6-IAlkenesStyrenyl-pyridines, suitable for subsequent cyclization reactions like intramolecular Diels-Alder.
Nucleophilic Aromatic Substitution (SNAr) C2-FN-, O-, or S-NucleophilesIntroduction of a side chain that can undergo intramolecular cyclization to form pyrido-oxazines, -thiazines, or other fused heterocycles. mdpi.com

Future Perspectives in Synthetic Methodologies and Applications

The utility of this compound as a chemical intermediate is well-established by the reactivity of its constituent parts. Future perspectives lie in the development of novel synthetic methodologies that can exploit its unique structure and in its application toward new chemical frontiers.

In synthetic methodology, there is ongoing interest in developing more sustainable and efficient catalytic systems for cross-coupling reactions. This includes the use of earth-abundant metal catalysts (e.g., iron or cobalt) as alternatives to palladium, or the development of photocatalytic methods that can proceed under milder conditions. organic-chemistry.org Furthermore, direct C-H activation at the unsubstituted positions (C3 and C5) of the pyridine ring could offer new, orthogonal pathways for functionalization, bypassing the need for pre-functionalized starting materials and enabling even more rapid access to molecular complexity.

In terms of applications, the systematic derivatization of this scaffold will continue to be a valuable strategy in the discovery of new agrochemicals and pharmaceuticals. semanticscholar.orgnih.gov High-throughput synthesis and screening of libraries derived from this intermediate could lead to the identification of novel lead compounds with unique biological activities. In materials science, the precise electronic tuning afforded by the fluoro and cyclopropoxy substituents makes this an attractive building block for bespoke organic semiconductors. Future work could focus on synthesizing and evaluating polymers and small molecules derived from this pyridine for applications in flexible electronics, sensors, and next-generation solar cells. rsc.org The combination of a fluorinated pyridine core with a versatile iodine handle ensures that this compound will remain a relevant and valuable tool for chemists across multiple disciplines.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-2-fluoro-6-iodopyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and cyclopropoxylation steps. A common approach is:

  • Step 1 : Iodination at the 6-position of 2-fluoropyridine using N-iodosuccinimide (NIS) under acidic conditions.
  • Step 2 : Cyclopropoxylation via nucleophilic aromatic substitution (SNAr) with cyclopropanol under basic conditions (e.g., NaH in THF). Yield optimization requires precise temperature control (0–5°C for iodination; reflux for cyclopropoxylation) and stoichiometric ratios (1:1.2 substrate:NIS). Purity (>95%) can be confirmed via HPLC .

Table 1 : Example Reaction Conditions

StepReagentSolventTemperatureYield (%)
IodinationNISDCM0°C78–82
CyclopropoxylationCyclopropanol/NaHTHF60°C65–70

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environment (δ ≈ -110 ppm for C2-F). 1H^{1}\text{H} NMR confirms cyclopropane protons (δ 0.5–1.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]+^+ (expected m/z: 308.96).
  • X-ray Crystallography : Resolves steric effects of the cyclopropoxy group and iodine’s electronic influence .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Document reagent purity (e.g., ≥99% cyclopropanol), solvent drying protocols (e.g., THF over molecular sieves), and inert atmosphere (N2_2/Ar).
  • Use standardized quenching and purification steps (e.g., silica gel chromatography, eluent: hexane/EtOAc 4:1) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods required due to potential iodine release.
  • Waste Management : Halogenated byproducts must be segregated and processed by certified waste facilities .

Q. How does the electronic nature of iodine at C6 influence reactivity in cross-coupling reactions?

Methodological Answer: The C6-iodine acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Its electronegativity polarizes the pyridine ring, enhancing oxidative addition with Pd(0) catalysts. Compare reactivity with bromo/chloro analogs to assess leaving-group efficiency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of subsequent functionalization?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/depleted sites. For example, the C4 position may show higher electrophilicity due to iodine’s inductive effect, guiding nucleophilic attacks .

Q. What strategies resolve contradictions in reported catalytic activity of derivatives?

Methodological Answer:

  • Controlled Replication : Repeat experiments with identical catalysts (e.g., Pd(PPh3_3)4_4) and substrates.
  • Multi-technique Validation : Combine kinetic studies (e.g., Eyring plots) and in-situ IR to monitor intermediate formation .

Q. How to design a study investigating the compound’s stability under varying pH and temperature?

Methodological Answer: Use the PICO framework :

  • Population : this compound in buffer solutions (pH 2–12).
  • Intervention : Thermal stress (25–80°C).
  • Comparison : Degradation products analyzed via LC-MS.
  • Outcome : Half-life determination and degradation pathways .

Q. What mechanistic insights explain unexpected byproducts during cyclopropoxylation?

Methodological Answer:

  • Hypothesis : Competing O- vs. C-alkylation due to solvent polarity.
  • Testing : Conduct reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents. Monitor intermediates using 19F^{19}\text{F} NMR kinetics .

Q. How can surface-adsorption studies (e.g., on silica) inform environmental fate analysis?

Methodological Answer:

  • Method : Use quartz crystal microbalance (QCM) to measure adsorption isotherms.
  • Analysis : Langmuir/Freundlich models quantify binding affinity, correlating with logP values. Compare with structurally similar fluoropyridines .

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